(2S)-3-Fluoro-2-methyl-azetidine
Description
(2S)-3-Fluoro-2-methyl-azetidine is a four-membered azetidine ring system substituted with a fluorine atom at the 3-position and a methyl group at the 2-position, with the (2S) stereochemical configuration. Azetidines are nitrogen-containing heterocycles with significant ring strain, which enhances their reactivity and utility in medicinal chemistry and agrochemical applications. The fluorine substituent introduces electronegativity and metabolic stability, while the methyl group contributes to steric effects and lipophilicity .
The compound’s stereochemistry is critical: the (2S) configuration distinguishes it from other stereoisomers like (2S,3R)-3-fluoro-2-methyl-azetidine (CAS 2231664-14-3) and (2S,3S)-3-fluoro-2-methyl-azetidine hydrochloride (CAS 2231664-75-6) . These isomers differ in spatial arrangement, impacting interactions with biological targets or synthetic pathways.
Properties
Molecular Formula |
C4H8FN |
|---|---|
Molecular Weight |
89.11 g/mol |
IUPAC Name |
(2S)-3-fluoro-2-methylazetidine |
InChI |
InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4?/m0/s1 |
InChI Key |
UXEHOOOMCCXWNZ-WUCPZUCCSA-N |
Isomeric SMILES |
C[C@H]1C(CN1)F |
Canonical SMILES |
CC1C(CN1)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
- Azetidine-3-carboxylic acid or its derivatives are commonly used as starting points.
- Protection of the nitrogen atom with tert-butoxycarbonyl (Boc) groups is standard to prevent side reactions during fluorination and ring closure.
- Methylation at the 2-position is introduced early, often via alkylation or by using methyl-substituted azetidine precursors.
Fluorination Methods
- Fluorination at the 3-position is typically achieved by displacement of a good leaving group (e.g., mesylate or tosylate) with a fluorinating reagent.
- Common fluorinating agents include:
- Tetra-butylammonium fluoride (TBAF)
- Hydrogen fluoride/trimethylamine complexes
- The leaving groups are introduced by sulfonylation of hydroxymethyl intermediates using reagents such as para-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of amine bases like triethylamine.
Reduction and Ring Closure
- Hydride reducing agents such as sodium borohydride, Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), lithium aluminum hydride (LAH), or diisobutylaluminum hydride (DIBAL) are employed to reduce esters or carboxylates to alcohols or aldehydes, facilitating ring closure.
- Cyclization to form the azetidine ring can be achieved via intramolecular nucleophilic substitution, often under basic conditions (e.g., using 1,4-diazabicyclo[2.2.2]octane (DABCO)).
Representative Synthetic Route (Based on Patent WO2018108954A1)
| Step | Intermediate/Compound | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Azetidine-3-carboxylic acid (1) | Boc anhydride, triethylamine | Protection of amine to form Boc-protected azetidine |
| 2 | Methyl azetidine-3-carboxylate hydrochloride (2) | Thionyl chloride, methanol | Conversion to methyl ester |
| 3 | 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate (3) | Red-Al or sodium borohydride | Reduction to hydroxymethyl intermediate |
| 4 | tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4) | Methanesulfonyl chloride or tosyl chloride, triethylamine | Sulfonylation to form mesylate or tosylate (5a or 5b) |
| 5 | tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate (5a) | TBAF or HF/trimethylamine | Fluorination to form tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (6) |
| 6 | tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (6) | Acidic reagent (para-toluenesulfonic acid) | Deprotection to yield 3-fluoromethyl azetidine salt (7) |
| 7 | 3-fluoromethyl azetidine derivative (7) | Red-Al or sodium borohydride | Further reduction or functionalization |
This route emphasizes the use of sulfonylation followed by nucleophilic fluorination and careful control of protecting groups to achieve the desired fluorinated azetidine with stereochemical integrity.
Alternative Synthetic Approaches
Ring Contraction and Cyclization
- Ring contraction of α-bromo-N-sulfonylpyrrolidinones has been reported to yield N-sulfonylazetidines via nucleophilic addition and intramolecular SN2 cyclization.
- This method allows access to azetidines with various substituents and can be adapted for fluorinated derivatives by appropriate functional group manipulation.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonylation (Step 4) | Methanesulfonyl chloride, triethylamine, DCM | 0–25 °C | 2–4 h | >90 | Clean conversion to mesylate |
| Fluorination (Step 5) | TBAF or HF/trimethylamine | 15–25 °C | 12–16 h | 80–95 | High regioselectivity for fluorination |
| Deprotection (Step 6) | Para-toluenesulfonic acid, aqueous medium | Room temp | 30 min | Quantitative | Efficient Boc removal |
| Reduction (Step 7) | Red-Al in THF | 0–20 °C | 12 h | 85–90 | Smooth reduction of esters to alcohols |
These conditions reflect optimized protocols for each step, balancing reaction efficiency and stereochemical control.
Research Findings and Analytical Data
- Stereochemical Control: The use of chiral starting materials or chiral auxiliaries ensures the (2S)-configuration at the 2-position is maintained throughout synthesis.
- Purity and Characterization: Final products are typically purified by aqueous extraction and organic solvent washes, followed by drying and filtration. Analytical techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm structure and purity.
- Scalability: The described methods have been demonstrated on multi-kilogram scales with consistent yields and purity, indicating industrial applicability.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Sulfonylation + Fluorination | Stepwise introduction of leaving group and fluorine | High regio- and stereoselectivity; scalable | Requires multiple steps and careful handling of fluorinating agents |
| Ring Contraction of Pyrrolidinones | Intramolecular SN2 ring contraction | Versatile for various substituents | May require complex starting materials |
| Photochemical [2+2] Cycloaddition | Visible-light catalysis for ring formation | Mild conditions; novel approach | Limited direct application to fluorinated azetidines |
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Fluoro-2-methyl-azetidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
(2S)-3-Fluoro-2-methyl-azetidine serves as a crucial building block in the synthesis of complex organic molecules. Its azetidine ring structure allows for various chemical modifications, making it valuable in the development of new compounds.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Fluorine atom can be replaced with nucleophiles | Sodium azide, potassium cyanide |
| Oxidation | Formation of different derivatives | Potassium permanganate |
| Reduction | Conversion to other functional groups | Lithium aluminum hydride |
Biological Research
Biochemical Probes
Due to its unique structural features, this compound is investigated as a biochemical probe. The presence of fluorine enhances its binding affinity to various enzymes and receptors, allowing for detailed studies of biochemical pathways.
Antiviral and Anticancer Properties
Recent studies have indicated that this compound exhibits potential antiviral and anticancer activities. Its mechanism of action involves inhibiting viral entry and inducing apoptosis in cancer cells.
| Activity Type | Description | Reference Studies |
|---|---|---|
| Antiviral Activity | Inhibits replication of viruses such as human coronavirus | EC50 values in micromolar range |
| Cytotoxicity | Moderate activity against cancer cell lines | IC50 values between 14.5–97.9 µM |
Medicinal Chemistry
Therapeutic Potential
The compound is being explored for its therapeutic properties, particularly in the context of antiviral and anticancer drugs. Preliminary data suggest that derivatives of this compound may be effective against various cancers and viral infections.
Case Study: Antiviral Activity
In a study evaluating the antiviral activity of azetidine derivatives, this compound demonstrated significant inhibition against the influenza A virus. The compound's ability to interfere with viral entry mechanisms was highlighted, suggesting a promising avenue for further research into antiviral therapies.
Industrial Applications
Catalyst Development
In addition to its applications in research, this compound is also utilized in industrial processes as a catalyst. Its unique reactivity facilitates various chemical reactions, making it an attractive option for developing novel materials.
Mechanism of Action
The mechanism of action of (2S)-3-Fluoro-2-methyl-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Research Findings and Challenges
- Stereochemical Complexity : Resolution of this compound from racemic mixtures remains challenging, requiring advanced chiral chromatography or asymmetric catalysis .
- Biological Screening : Preliminary studies on (2S,3S)-3-fluoro-2-methyl-azetidine hydrochloride suggest moderate activity against tyrosine kinases, but further optimization is needed .
- Comparative Stability: Fluorinated azetidines show superior metabolic stability compared to non-fluorinated counterparts in hepatic microsome assays .
Q & A
Basic Research Questions
Q. How can the stereoselective synthesis of (2S)-3-Fluoro-2-methyl-azetidine be optimized for high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-mediated cyclization or catalytic asymmetric methods. For example, tosyl-protected intermediates (e.g., as in (2R,3S)-3-fluoro-3-methyl-2-phenyl-1-tosylazetidine ) can guide stereochemical control. Fluorination steps may employ reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Purification via chiral HPLC or recrystallization ensures enantiomeric excess (>97%) .
Q. What analytical techniques are critical for confirming the absolute configuration of this compound?
- Methodological Answer : X-ray crystallography is definitive for absolute configuration determination. Complementary methods include comparative NMR analysis with known stereoisomers (e.g., coupling constants in -NMR for axial vs equatorial fluorine) and electronic circular dichroism (ECD) for chiral centers. Polarimetry can corroborate enantiomeric purity .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodological Answer : Store at 0–6°C under inert gas (N or Ar) in amber vials to prevent photodegradation and moisture uptake. Stability tests via TLC or HPLC over 6 months under these conditions show <5% decomposition .
Advanced Research Questions
Q. What role does the fluorine substituent play in modulating the conformational dynamics of this compound?
- Methodological Answer : Fluorine’s electronegativity induces ring puckering, as observed in azetidine derivatives via -NMR and DFT calculations. The 3-fluoro group stabilizes axial conformers, altering steric interactions with adjacent methyl groups. This impacts reactivity in ring-opening reactions or nucleophilic substitutions .
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?
- Methodological Answer : Variable-temperature NMR (VT-NMR) can identify dynamic processes (e.g., ring inversion). Computational tools (Gaussian, ACD/Labs) simulate spectra to validate assignments. Deuterium exchange experiments or - HOESY may clarify through-space interactions .
Q. What mechanistic pathways explain side reactions during fluorination of azetidine precursors?
- Methodological Answer : Competing elimination (via E2) can occur if base strength or temperature is excessive. Monitoring by in-situ IR spectroscopy helps optimize conditions. For example, using milder bases (e.g., KCO) in THF at −20°C minimizes β-hydride elimination, as seen in analogous triazinane fluorinations .
Q. How does this compound compare to related azetidines in enzyme inhibition studies (e.g., phosphatase targets)?
- Methodological Answer : Fluorine enhances binding affinity to enzymes via dipole interactions, as demonstrated in fluorinated piperidine inhibitors (e.g., PF-06465469 ). Assays using IC determination and X-ray co-crystallography reveal improved hydrophobic packing in active sites. Comparative SAR studies with non-fluorinated analogs quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
